Cipargamin - 1193314-23-6

Cipargamin

Catalog Number: EVT-264934
CAS Number: 1193314-23-6
Molecular Formula: C19H14Cl2FN3O
Molecular Weight: 390.2394
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cipargamin is a synthetic spiroindolone analog, classified as a PfATP4 inhibitor, with potent antimalarial activity. [, , , ] It is being investigated for its potential as a new treatment for malaria caused by Plasmodium species, particularly Plasmodium falciparum. [, , , ] Its development stemmed from the urgent need for new antimalarial drugs due to the emergence and spread of resistance against existing treatments like artemisinin-based combination therapies. [, , , ]

Synthesis Analysis
  • Enantioselective Rhodium-Catalyzed Addition: This method involves the highly enantioselective addition of arylboroxines to N-unprotected ketimines using chiral BIBOP-type ligands and a rhodium catalyst. [] The reaction proceeds with high enantioselectivity, yielding chiral α-trifluoromethyl-α,α-diaryl α-tertiary amines or 3-amino-3-aryloxindoles, which are precursors to Cipargamin.
  • Stereoselective Total Synthesis via Direct Catalytic Asymmetric Alkynylation: This approach utilizes a direct catalytic asymmetric alkynylation protocol to obtain the required enantioenriched propargylic α-tertiary amine, a crucial intermediate in the synthesis of Cipargamin. []
  • Regioselective Indole Alkylation: This method utilizes readily available, unprotected indoles. [] Indole nucleophiles, generated by reacting indoles with methylmagnesium chloride (MeMgCl) in the presence of copper(I) chloride (CuCl), react regioselectively with chiral cyclic sulfamidates primarily at the C3 position of the indole ring. This reaction forms various α- and/or β-substituted chiral tryptamines, which can be further manipulated to synthesize Cipargamin. This approach offers a concise three-step route from readily available starting materials.
Molecular Structure Analysis
  • Synthesis: The synthesis involves the formation of the spiroindolone core and the introduction of specific substituents, often requiring multi-step reactions with chiral catalysts to achieve the desired stereochemistry. [, , ]
  • Metabolism: Studies indicate that Cipargamin undergoes extensive metabolism in the liver, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes. [, ] The major metabolite identified is M23, which undergoes further hydroxylation to form other minor metabolites like M16. [, ]
Mechanism of Action

Cipargamin exerts its antimalarial activity by inhibiting PfATP4, a P-type ATPase found in the plasma membrane of Plasmodium falciparum. [, , , ] PfATP4 is believed to function as a sodium (Na+) efflux pump, maintaining ionic balance within the parasite by exchanging intracellular Na+ for extracellular hydrogen ions (H+). [, , , ] By inhibiting PfATP4, Cipargamin disrupts this balance, leading to:

  • Sodium Accumulation: Intracellular sodium levels rise due to the inability of the parasite to pump out excess sodium. [, , , ]
  • Osmotic Imbalance: The increased intracellular sodium concentration creates an osmotic gradient, drawing water into the parasite and causing it to swell. [, , , ]
  • Cellular Dysfunction and Death: This osmotic imbalance disrupts cellular functions and ultimately leads to parasite death. [, , , ]
Physical and Chemical Properties Analysis
  • Solubility: It is orally bioavailable, suggesting reasonable solubility in aqueous and/or lipid environments. [, , ]
  • Stability: Its metabolic profile implies susceptibility to oxidative degradation. [, ]
  • Lipophilicity: As a CYP3A4 substrate, it likely possesses a degree of lipophilicity. []
Applications
  • Targeting Drug-Resistant Malaria: Cipargamin exhibits potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, including those with mutations in the K13 gene associated with artemisinin resistance. [, , , , , , ]
  • Fast-Acting Treatment: Cipargamin demonstrates rapid parasite clearance in patients with uncomplicated malaria, potentially shortening the required treatment duration. [, , , ]
  • Transmission-Blocking Potential: Studies suggest that Cipargamin might also inhibit the development of sexual stages of the parasite, potentially reducing malaria transmission. []
Future Directions
  • Clinical Development: Further clinical trials are needed to confirm the efficacy and safety of Cipargamin in various patient populations, including children and pregnant women. [, , ]
  • Resistance Monitoring: Surveillance for the emergence of Cipargamin resistance, particularly mutations in PfATP4, is crucial for guiding its deployment and long-term efficacy. [, , ]
  • Combination Therapy: Combining Cipargamin with other antimalarials with different mechanisms of action could enhance its efficacy, delay resistance development, and potentially achieve radical cure. [, , , , ]
  • Structure-Activity Relationship Studies: Optimizing the chemical structure of Cipargamin could lead to analogs with improved potency, pharmacokinetic properties, and safety profiles. []
  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying Cipargamin's interaction with PfATP4 could guide the development of more potent and specific inhibitors. [, , , ]

(+)-SJ733

  • Compound Description: (+)-SJ733 is a dihydroisoquinolone compound with antimalarial activity. It inhibits Plasmodium falciparum growth by targeting PfATP4, similar to cipargamin.

PA92

KAE678

  • Compound Description: KAE678 is a spiroindolone compound, structurally similar to cipargamin.
  • Relevance:

GNF-Pf4492

  • Compound Description: GNF-Pf4492 is an aminopyrazole compound identified as a potent PfATP4 inhibitor.
  • Relevance: This highlights the importance of monitoring for resistance mutations in the development of PfATP4 inhibitors.

M23

  • Compound Description: M23 is the major circulating metabolite of cipargamin in humans. While M23 possesses some antimalarial activity, it is less potent than cipargamin.
  • Relevance: Understanding the metabolism and disposition of cipargamin and its metabolites is crucial for optimizing treatment regimens.

M16

  • Compound Description: M16 is a minor metabolite of cipargamin, formed through the further hydroxylation of the M23 metabolite.
  • Relevance:

Properties

CAS Number

1193314-23-6

Product Name

Cipargamin

IUPAC Name

(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one

Molecular Formula

C19H14Cl2FN3O

Molecular Weight

390.2394

InChI

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1

InChI Key

CKLPLPZSUQEDRT-WPCRTTGESA-N

SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

NITD609, NITD 609, NITD-609, KAE609, KAE 609, KAE-609, GNF-609; GNF 609; GNF609; Cipargamin.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.